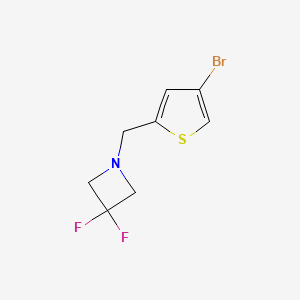
5-(2-Formylphenyl)picolinonitrile
Overview
Description
5-(2-Formylphenyl)picolinonitrile is a useful research compound. Its molecular formula is C13H8N2O and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Formylphenyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Formylphenyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complex Formation and Luminescence Studies : It is utilized for studying the formation of five-coordinate complexes of copper(II) porphyrins in the presence of pyridine, 3-picoline, and 4-picoline. This research sheds light on the luminescent properties of these complexes (Szintay & Horváth, 2001).
DNA Binding and Photocleavage : The compound is used in synthesizing and analyzing cobalt(II) picolinate complexes, which have been found to exhibit DNA binding and photocleavage properties (Kawade et al., 2011).
Anticancer Research : It plays a role in the research of organometallic half-sandwich iridium anticancer complexes (Liu et al., 2011).
Photochemical Reactions : This compound is involved in photochemical reactions to produce 5-alkoxy-3-oxazolines and other compounds, contributing to the field of organic photochemistry (Gilgen et al., 1975).
DNA Intercalation Studies : 5-(2-Formylphenyl)picolinonitrile complexes with strong DNA interactions have shown potential in the design of therapeutic complexes, especially in targeting certain cell lines (Perdisatt et al., 2018).
Synthetic Intermediate : It serves as a synthetic intermediate for the synthesis of 3-hydroxy-4-substituted picolinonitriles, which have various applications in organic synthesis (Fukuhara et al., 2018).
HIV-1 Reverse Transcriptase Inhibitor : As a novel diaryltriazine derivative with a picolinonitrile moiety, it exhibits potent HIV-1 reverse transcriptase inhibitory activities (Huang et al., 2017).
Potential Anti-Cancer Applications : Certain compounds derived from 5-(2-Formylphenyl)picolinonitrile show excellent growth inhibitory activities and reduce cell viability, indicating potential anti-cancer applications (Yan et al., 2013).
Treatment of Alzheimer's Diseases and Diabetes Mellitus : Some derivatives of this compound may serve as lead compounds for novel inhibitors in treating Alzheimer's diseases and Diabetes mellitus (Barut & Demirbaş, 2020).
properties
IUPAC Name |
5-(2-formylphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-12-6-5-10(8-15-12)13-4-2-1-3-11(13)9-16/h1-6,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGBTTUBPWETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Formylphenyl)picolinonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

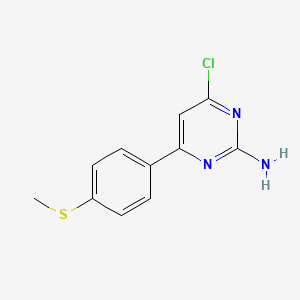

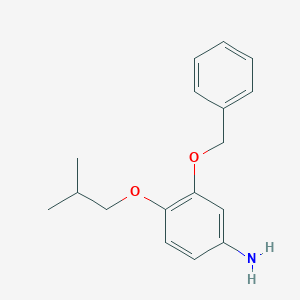

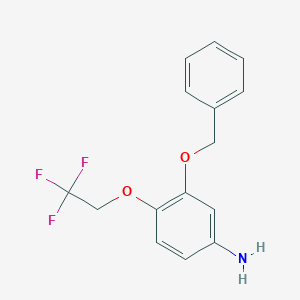
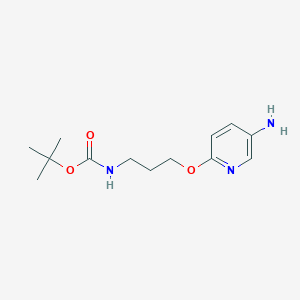



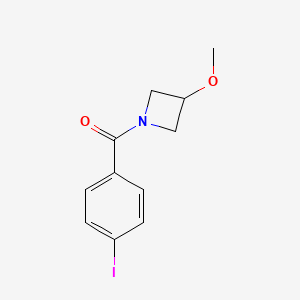
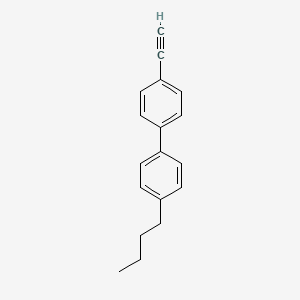

![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)
